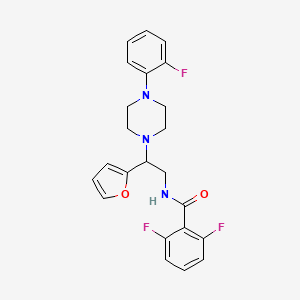
2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H22F3N3O2 and its molecular weight is 429.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound notable for its unique molecular structure, which includes a benzamide core with multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and pathways associated with various disease states.
Chemical Structure and Properties
The molecular formula of this compound is C23H22F3N3O2, with a molecular weight of 429.4 g/mol. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances its electronic properties, potentially influencing its biological activity .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer progression and other diseases. For instance, it may interact with carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Antitumor Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's IC50 values suggest it has comparable or superior activity to established anticancer agents .
In Vitro Studies
In vitro evaluations have indicated that this compound exhibits promising cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Reference Compound Comparison |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Tamoxifen (10.38 µM) |
| A549 (Lung) | 1.47 | Doxorubicin (5.51 µM) |
| SK-MEL-2 (Melanoma) | 0.12 | Combretastatin-A4 (0.11 µM) |
These results indicate that the compound may induce apoptosis through mechanisms involving p53 activation and caspase cleavage .
Molecular docking studies suggest that the compound interacts favorably with target proteins, exhibiting strong hydrophobic interactions with amino acid residues critical for enzyme activity. This interaction profile is similar to that observed with other successful anticancer agents, indicating potential as a therapeutic candidate .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have shown that:
- Electron Donating Groups (EDGs) increase potency.
- Electron Withdrawing Groups (EWGs) tend to decrease biological activity.
This insight can guide future modifications to improve efficacy and selectivity against cancer cells .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-16-5-1-2-8-19(16)28-10-12-29(13-11-28)20(21-9-4-14-31-21)15-27-23(30)22-17(25)6-3-7-18(22)26/h1-9,14,20H,10-13,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJTYWFSPHJWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














